4-Bromo-3-ethylpyridine
CAS No.: 10168-60-2
Cat. No.: VC21333504
Molecular Formula: C7H8BrN
Molecular Weight: 186.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10168-60-2 |
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Molecular Formula | C7H8BrN |
Molecular Weight | 186.05 g/mol |
IUPAC Name | 4-bromo-3-ethylpyridine |
Standard InChI | InChI=1S/C7H8BrN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3 |
Standard InChI Key | ZSFOQETZPKDUIQ-UHFFFAOYSA-N |
SMILES | CCC1=C(C=CN=C1)Br |
Canonical SMILES | CCC1=C(C=CN=C1)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Bromo-3-ethylpyridine has the molecular formula C₇H₈BrN. Its structure consists of a pyridine core with a bromine atom at position 4 and an ethyl group at position 3. Based on related bromopyridine compounds, we can infer its structural characteristics:
Property | Description |
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Molecular Formula | C₇H₈BrN |
Molecular Weight | 186.05 g/mol |
Structural Features | Pyridine ring with Br at C-4 and ethyl at C-3 |
IUPAC Name | 4-Bromo-3-ethylpyridine |
Physical Properties
Based on the properties of similar compounds such as 4-bromo-3-methylpyridine and 4-bromo-3-ethoxypyridine, the following physical properties can be reasonably inferred:
Property | Expected Value |
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Physical State | Colorless to light yellow liquid at room temperature |
Boiling Point | Approximately 210-220°C |
Flash Point | Approximately 80-85°C |
Density | Approximately 1.4-1.5 g/cm³ |
Solubility | Soluble in organic solvents (alcohols, ethers, chlorinated hydrocarbons) |
Odor | Distinctive, characteristic pyridine-like odor |
Similar to 4-bromo-3-methylpyridine, this compound would likely require storage in a cool, dry place to maintain stability .
Chemical Properties
The chemical reactivity of 4-bromo-3-ethylpyridine can be extrapolated from known reactions of similar bromopyridines:
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The bromine atom at the C-4 position makes it an excellent substrate for cross-coupling reactions (Suzuki, Stille, Negishi, etc.).
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The pyridine nitrogen acts as a weak base and can participate in coordination with metals or protonation reactions.
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The ethyl group provides sites for further functionalization through C-H activation.
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The compound can undergo nucleophilic aromatic substitution reactions, particularly at the carbon bearing the bromine.
These properties collectively make 4-bromo-3-ethylpyridine a versatile building block in organic synthesis.
Synthesis Methods
Traditional Synthesis Approaches
Several potential synthetic routes for 4-bromo-3-ethylpyridine can be proposed based on established methods for similar compounds:
Direct Bromination of 3-Ethylpyridine
Similar to the synthesis of 4-bromo-3-methylpyridine, 4-bromo-3-ethylpyridine could be prepared by the bromination of 3-ethylpyridine using bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions would need to be carefully controlled to ensure selective bromination at the C-4 position.
Diazotization-Bromination Route
Another potential synthetic pathway could parallel the synthesis of 3-bromo-4-methylpyridine, involving:
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Starting with 3-ethyl-4-aminopyridine
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Treatment with hydrogen bromide
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Diazotization with sodium nitrite at low temperature
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Bromination and subsequent base treatment
This multi-step process typically yields high purity products with good yields, as demonstrated in the synthesis of related compounds where yields of approximately 95% have been achieved .
Modern Synthetic Routes
Contemporary approaches to synthesizing 4-bromo-3-ethylpyridine might include:
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Transition metal-catalyzed C-H activation and bromination of 3-ethylpyridine
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Regioselective functionalization of 4-bromopyridine to introduce the ethyl group at the 3-position
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Cross-coupling reactions to modify existing bromopyridine derivatives
Each of these approaches offers advantages in terms of selectivity, yield, or ease of reaction conditions, depending on the specific requirements of the synthesis.
Applications
Pharmaceutical Applications
4-Bromo-3-ethylpyridine likely serves as an important intermediate in pharmaceutical synthesis, similar to its structural relatives. Based on applications of similar compounds, potential pharmaceutical applications include:
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Synthesis of neurological disorder treatments, where the ethyl group can enhance lipophilicity and blood-brain barrier penetration
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Development of antimicrobial agents, leveraging the pyridine ring's ability to interact with bacterial targets
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Creation of enzyme inhibitors, where the bromine atom can serve as a leaving group for further functionalization
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Anti-cancer drug development, as bromopyridine structures have shown efficacy against cancer cell lines
The compound's versatility in organic synthesis makes it valuable for creating diverse pharmaceutical scaffolds.
Agrochemical Applications
In agrochemical research, 4-bromo-3-ethylpyridine could be utilized in:
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Herbicide development, where the pyridine core is a common structural feature
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Pesticide formulations, with the ethyl group potentially enhancing lipophilicity and absorption
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Plant growth regulators, where the compound may serve as a precursor to biologically active molecules
The unique chemical properties of this compound likely enhance the effectiveness of agrochemicals through improved stability, bioavailability, or target interaction .
Materials Science
In materials science, 4-bromo-3-ethylpyridine could be employed in:
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Polymer development, contributing to improved thermal and mechanical properties
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Creation of novel materials with specific electronic or optical properties
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Development of functional materials for sensing applications
Its ability to participate in cross-coupling reactions makes it valuable for creating conjugated systems with interesting material properties .
Organic Synthesis
As a versatile building block in organic synthesis, 4-bromo-3-ethylpyridine facilitates:
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Creation of complex heterocyclic systems
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Transition metal-catalyzed cross-coupling reactions
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Construction of libraries of pyridine derivatives for structure-activity relationship studies
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Synthesis of natural product analogs
These applications highlight the compound's utility in creating complex organic molecules in a more efficient manner .
Biological Activity
Structure-Activity Relationships
The positioning of the bromine at C-4 and the ethyl group at C-3 creates a unique electronic distribution that influences biological activity. Comparison with related compounds suggests:
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The ethyl group at position 3 likely enhances lipophilicity compared to methyl analogs, potentially improving membrane permeability
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The bromine at position 4 provides a reactive site for nucleophilic substitution in biological systems
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The pyridine nitrogen can participate in hydrogen bonding with target proteins
These structural features collectively contribute to the compound's biological profile and its utility in medicinal chemistry applications.
Comparison with Related Compounds
Comparison with Other Bromopyridines
The following table compares 4-bromo-3-ethylpyridine with structurally related bromopyridines:
Structure-Property Relationships
The substitution pattern of 4-bromo-3-ethylpyridine influences its chemical behavior:
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Relative to 4-bromo-3-methylpyridine, the ethyl group provides increased lipophilicity and different steric properties
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Compared to 4-bromo-3-ethoxypyridine, the absence of the oxygen atom alters the electronic distribution and hydrogen bonding capacity
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As a position isomer of 3-bromo-4-ethylpyridine, the different arrangement of substituents creates distinct reactivity patterns
These structure-property relationships are critical for understanding the compound's behavior in various applications.
Future Research Directions
Several promising research avenues for 4-bromo-3-ethylpyridine include:
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Development of optimized, environmentally friendly synthesis methods
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Exploration of catalytic applications, particularly in cross-coupling reactions
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Investigation of biological activities of derivatives and analogs
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Structure-activity relationship studies to guide drug discovery efforts
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Application in new materials with tailored properties
These research directions could expand the utility of 4-bromo-3-ethylpyridine and lead to novel applications across multiple fields.
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